molecular formula C13H15IN2O2 B141802 acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- CAS No. 140671-15-4

acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-

Cat. No.: B141802
CAS No.: 140671-15-4
M. Wt: 356.17 g/mol
InChI Key: FJDDSMSDZHURBJ-XSBOKVBDSA-N
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Description

2-[125I]melatonin, also known as 2-[125I]iodomelatonin, is a radiolabeled derivative of melatonin. Melatonin is a hormone primarily produced by the pineal gland in the brain and is involved in regulating sleep-wake cycles. The radiolabeling of melatonin with iodine-125 allows for the study of melatonin receptors and their interactions in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[125I]melatonin involves the iodination of melatonin at the 2-position of the indole ring. This process typically uses iodine-125 as the radioactive isotope. The reaction conditions often include the use of oxidizing agents such as chloramine-T or iodogen to facilitate the incorporation of iodine-125 into the melatonin molecule .

Industrial Production Methods

Industrial production of 2-[125I]melatonin follows similar synthetic routes but on a larger scale. The process involves the careful handling of radioactive materials and adherence to safety protocols to ensure the safe production of the compound. The final product is purified using techniques such as high-performance liquid chromatography to achieve the desired radiochemical purity .

Chemical Reactions Analysis

Types of Reactions

2-[125I]melatonin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various iodinated derivatives of melatonin and their corresponding metabolites. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

2-[125I]melatonin is widely used in scientific research for its ability to bind to melatonin receptors with high affinity. Some key applications include:

Mechanism of Action

2-[125I]melatonin exerts its effects by binding to melatonin receptors, primarily MT1 and MT2, which are G protein-coupled receptors. Upon binding, it activates intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and phosphoinositide signaling. This leads to various physiological effects, including the regulation of sleep-wake cycles, modulation of immune responses, and antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[125I]melatonin is unique due to its high specific activity and strong binding affinity to melatonin receptors. This makes it a valuable tool in radioligand binding assays and receptor characterization studies. Its use of iodine-125 provides distinct advantages in terms of detection sensitivity and resolution compared to other radiolabeled compounds .

Properties

CAS No.

140671-15-4

Molecular Formula

C13H15IN2O2

Molecular Weight

356.17 g/mol

IUPAC Name

N-[2-(2-(125I)iodanyl-5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)/i14-2

InChI Key

FJDDSMSDZHURBJ-XSBOKVBDSA-N

Isomeric SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)[125I]

SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I

Canonical SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I

Synonyms

acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-

Origin of Product

United States

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